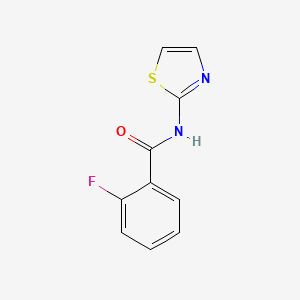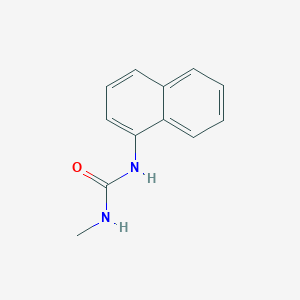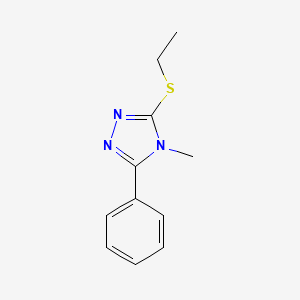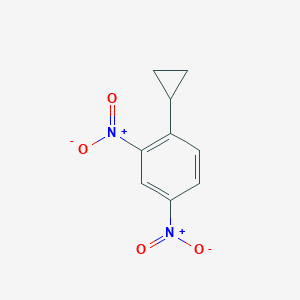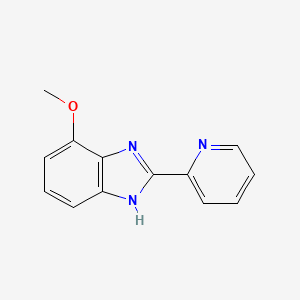
1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione
Vue d'ensemble
Description
1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione, also known as PIPD, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. PIPD is a derivative of indole, which is a heterocyclic aromatic organic compound that is found in many naturally occurring substances. PIPD is an important molecule due to its unique structure and properties, which can be used to study a variety of biological processes.
Applications De Recherche Scientifique
1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione has been studied for its potential applications in a variety of scientific research fields. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidative properties. 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione has also been studied for its potential use as an anti-cancer drug, and has been found to inhibit the growth of several types of cancer cells. Additionally, 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione has been investigated for its potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Mécanisme D'action
The exact mechanism of action of 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione is not yet fully understood. However, it is believed that the compound acts through a variety of mechanisms, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of signal transduction pathways. Additionally, 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione has been found to interact with several important proteins, including kinases, transcription factors, and enzymes, which may explain its biological activities.
Biochemical and Physiological Effects
1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of several types of cancer cells, as well as induce apoptosis in tumor cells. Additionally, 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione has been found to have anti-inflammatory and anti-oxidative properties, and has been studied for its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione has several advantages for laboratory experiments. For example, it is easily synthesized and has a high yield of the desired product. Additionally, 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione is stable and can be stored for long periods of time. However, there are also some limitations to using 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione in laboratory experiments. For example, the compound is not soluble in water, which can limit its use in certain experiments. Additionally, the exact mechanism of action of 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione is not yet fully understood, which can limit its use in certain experiments.
Orientations Futures
The potential applications of 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione are still being studied, and there are many future directions for research. For example, further research is needed to better understand the exact mechanism of action of 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione and its effects on various biological pathways. Additionally, further research is needed to investigate the potential use of 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research is needed to investigate the potential of 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione as an anti-cancer drug, as well as its potential use in the development of new drugs. Finally, further research is needed to investigate the potential of 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione as an antioxidant and anti-inflammatory agent.
Méthodes De Synthèse
1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione can be synthesized through a series of chemical reactions. The first step involves the condensation reaction of piperidine with acetaldehyde to form an intermediate product, 3-methyl-piperidin-1-ylmethyl acetate. This intermediate product is then reacted with anhydrous ammonia and indole-2,3-dione to form 1-(3-Methyl-piperidin-1-ylmethyl)-1H-indole-2,3-dione. This synthesis method has been found to be efficient and reproducible, with a high yield of the desired product.
Propriétés
IUPAC Name |
1-[(3-methylpiperidin-1-yl)methyl]indole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-5-4-8-16(9-11)10-17-13-7-3-2-6-12(13)14(18)15(17)19/h2-3,6-7,11H,4-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXPSJQEBJOVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CN2C3=CC=CC=C3C(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207502 | |
| Record name | 1-[(3-Methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione | |
CAS RN |
15032-07-2 | |
| Record name | 1-[(3-Methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15032-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methyl-1-piperidinyl)methyl]-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





